molecular formula C9H19NO B8606390 3,3-Diethyl-4-hydroxypiperidine

3,3-Diethyl-4-hydroxypiperidine

Cat. No.: B8606390
M. Wt: 157.25 g/mol
InChI Key: GBUJVVBJAWGQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethyl-4-hydroxypiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position and two ethyl substituents at the 3-position of the six-membered heterocyclic ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the ethyl substituents. Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity, often serving as intermediates or active pharmacophores in drug discovery .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3,3-diethylpiperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-3-9(4-2)7-10-6-5-8(9)11/h8,10-11H,3-7H2,1-2H3

InChI Key

GBUJVVBJAWGQSO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCC1O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives vary significantly in substituent type, position, and stereochemistry, leading to distinct biological and chemical behaviors. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
3,3-Diethyl-4-hydroxypiperidine C₉H₁₉NO 157.26 3,3-diethyl, 4-hydroxyl Moderate polarity, lipophilic N/A
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 4-methoxyphenyl, HCl salt Enhanced solubility, aromaticity
4-(4-Fluorophenyl)-4-hydroxy-piperidine C₁₁H₁₄FNO 207.24 4-fluorophenyl, 4-hydroxyl Fluorine-enhanced bioavailability
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate C₁₀H₁₈Cl₂N₂O₂ 269.17 4-pyridinyl, dihydrochloride, hydrate High polarity, ionic interactions
4-(4-Hydroxyphenyl)-(3S,4S)-3-piperidinol C₁₁H₁₅NO₂ 193.24 4-hydroxyphenyl, stereospecific Chiral centers, H-bonding capacity

Functional Group Impact on Bioactivity

  • Hydroxyl Groups: The 4-hydroxyl in this compound enables hydrogen bonding, critical for receptor interactions. In contrast, 4-(3-Methoxyphenyl)piperidine HCl () replaces the hydroxyl with a methoxy group, increasing lipophilicity but reducing H-bond donor capacity .
  • Halogen Substituents : Fluorine in 4-(4-Fluorophenyl)-4-hydroxy-piperidine () enhances metabolic stability and binding affinity, a feature absent in the target compound .
  • Salt Forms: Compounds like 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate () exhibit higher solubility due to ionic interactions, whereas this compound’s neutral form may limit aqueous solubility .

Stereochemical Considerations

The stereospecific analogue 4-(4-Hydroxyphenyl)-(3S,4S)-3-piperidinol () highlights the importance of chirality. The (3S,4S) configuration could lead to divergent receptor binding compared to non-chiral or racemic mixtures, though the stereochemistry of this compound is unspecified in available data .

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